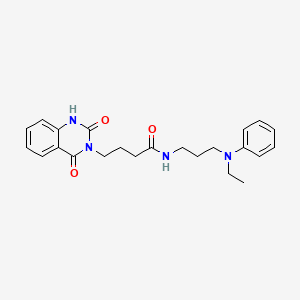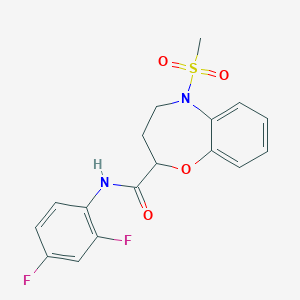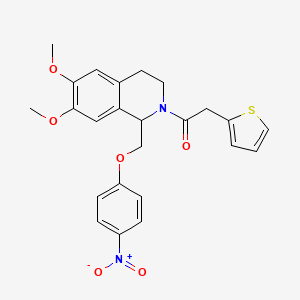![molecular formula C25H26N4O4S2 B11227277 N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11227277.png)
N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a thiazoloquinazoline core, which is known for its pharmacological significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide typically involves multiple steps. The starting materials often include 2-aminobenzoic acid and phenyl isothiocyanate, which undergo a series of reactions to form the quinazoline core . The final steps involve the addition of ethoxyphenethyl and isopropyl groups under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can be employed to improve efficiency . Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also explored to facilitate the synthesis on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Aplicaciones Científicas De Investigación
N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities, particularly against certain cancer cell lines.
Industry: Explored for its use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-4-ones: These compounds share a similar quinazoline core and exhibit various biological activities, including anticancer and antimicrobial properties.
Thiazoloquinazolines: Compounds with a thiazole ring fused to the quinazoline core, known for their pharmacological significance.
Uniqueness
N8-(4-ethoxyphenethyl)-N3-isopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxyphenethyl and isopropyl groups enhances its pharmacokinetic properties and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H26N4O4S2 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
8-N-[2-(4-ethoxyphenyl)ethyl]-5-oxo-3-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C25H26N4O4S2/c1-4-33-17-8-5-15(6-9-17)11-12-26-22(30)16-7-10-18-19(13-16)29-21(28-23(18)31)20(35-25(29)34)24(32)27-14(2)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,26,30)(H,27,32)(H,28,31) |
Clave InChI |
HMYROYDAOFGJIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227198.png)
![N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11227200.png)
![2-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11227203.png)

![3-(4-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11227218.png)
![4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11227221.png)

![N-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227232.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11227239.png)
![N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227247.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11227254.png)
![1-(4-Ethylphenyl)-3-hydroxy-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B11227265.png)
![N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11227269.png)
